molecular formula C12H22N2O2 B592167 Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1180112-41-7

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B592167
CAS No.: 1180112-41-7
M. Wt: 226.32
InChI Key: JXQPSCYGAWSTQP-UHFFFAOYSA-N
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Description

Evolution of Diazaspiro Scaffolds

Diazaspiro compounds, including spirocyclic systems with nitrogen atoms, have been explored since the early 20th century. Early work focused on carbocyclic spiro systems, but the integration of nitrogen into spiro frameworks emerged as a strategy to enhance bioactivity and synthetic versatility. The 1,7-diazaspiro[3.5]nonane core represents a modern advancement in this field, with its development influenced by:

  • Biological relevance : Spirocyclic nitrogen-containing compounds exhibit unique binding interactions with enzymes and receptors, driving their use in drug discovery.
  • Synthetic accessibility : Improved methods for constructing spirocyclic cores, such as Claisen condensation and cyclization reactions, facilitated the synthesis of complex diazaspiro derivatives.

Key Milestones in Diazaspiro Chemistry

Year Development Reference
2012 Patent detailing scalable synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane derivatives
2013 Three-step synthesis of 1,7-diazaspiro[5.5]undecane via Claisen condensation
2024 Application of 2,7-diazaspiro[3.5]nonane in D₄ dopamine receptor antagonists

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQPSCYGAWSTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719145
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180112-41-7
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
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Preparation Methods

Reaction Pathway and Conditions

The synthesis proceeds as follows:

StepReagentSolventTemperature (°C)Time (h)Product
1EthanolEthanol25–805Compound 2 (diethyl malonate derivative)
2Lithium borohydrideTetrahydrofuran0–702.5Compound 3 (diol)
3p-Toluenesulfonyl chlorideDichloromethane2512Compound 4 (tosylate)
4Cesium carbonateAcetonitrile25–903Compound 5 (spirocyclic intermediate)
5Magnesium chipsMethanol25–801Compound 6 (reduced amine)
6Boc anhydrideDichloromethane2512Compound 7 (Boc-protected amine)
7Palladium on carbonMethanol253Final compound (tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate)

Key advantages include the use of cost-effective starting materials (e.g., ethyl malonate) and moderate reaction conditions. However, the seven-step sequence may limit overall yield due to cumulative purification losses.

Optimized Cyclization with Cesium Carbonate

A modified approach (CN113214256A) streamlines the cyclization step using cesium carbonate in acetonitrile. This method reduces side reactions by leveraging the strong base to facilitate ring closure:

  • Cyclization : Compound 4 (tosylate intermediate) reacts with cesium carbonate in acetonitrile at 25–90°C for 3 hours, achieving a 78% yield of the spirocyclic intermediate (Compound 5).

  • Reduction : Magnesium chips in methanol selectively reduce the intermediate at 25–80°C, avoiding over-reduction.

This method improves purity by minimizing byproducts, though it still requires Boc protection and hydrogenolysis in final steps.

Oxalate Salt Formation for Enhanced Stability

Patent CN113278021A introduces an oxalate salt derivative to improve crystallinity and storage stability. The process involves:

  • Boc Protection : Reacting 1,7-diazaspiro[3.5]nonane with Boc anhydride in dichloromethane.

  • Salt Formation : Treating the Boc-protected amine with oxalic acid in ethanol, yielding the oxalate salt with >95% purity.

This method is advantageous for pharmaceutical formulations but adds an extra purification step.

Alternative Route via Reductive Amination

A lesser-documented method (PubChem CID 56962134) employs reductive amination using sodium cyanoborohydride:

  • Condensation : Reacting a ketone precursor with ammonium acetate in ethanol at 100°C.

  • Reduction : Sodium cyanoborohydride reduces the imine intermediate at room temperature.

While this route reduces reaction steps, it faces challenges in controlling stereochemistry and requires stringent pH monitoring.

Comparative Analysis of Methods

MethodStepsKey AdvantageYield (%)Scalability
Seven-Step Synthesis7Industrial feasibility45–50High
Cesium Carbonate5Reduced byproducts60–65Moderate
Oxalate Salt3Enhanced stability70–75Low
Reductive Amination2Fewer steps30–35Limited

The seven-step method remains the most scalable for industrial production, whereas the oxalate salt route offers superior purity for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s diaza functionalities allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its spirocyclic structure may enable it to interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate 1955492-91-7 None (parent compound) C₁₂H₂₂N₂O₂ 226.32 PARP inhibitors, PET radiotracers
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 896464-16-7 Nitrogen positions shifted to 2,7 C₁₂H₂₂N₂O₂ 226.32 Intermediate for kinase inhibitors
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 Oxo group at position 2 C₁₂H₂₀N₂O₃ 240.30 Lab reagent; potential carcinogen
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 Cyano group at position 2 C₁₃H₂₀N₃O₂ 262.32 Research chemical
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 Bromo group at position 2 C₁₂H₂₁BrN₂O₂ 305.21 Synthetic precursor

Physicochemical Properties

  • Lipophilicity: The XLogP3-AA value for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is 1.4, indicating moderate lipophilicity . In contrast, the oxo derivative (CAS 392331-78-1) has higher polarity due to the ketone group, likely reducing its membrane permeability .
  • Stability : The oxo analogue exhibits instability under acidic conditions, with decomposition observed during prolonged storage . The parent compound and its 2,7-diaza variant are stable at room temperature .

Biological Activity

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H24N2O6C_{14}H_{24}N_{2}O_{6} and a molecular weight of approximately 316.35 g/mol. The compound features a spirocyclic structure that includes two nitrogen atoms arranged in a bicyclic format, contributing to its unique chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural characteristics allow it to interact with multiple biological targets, influencing pathways related to inflammation, pain relief, and potentially neurodegenerative disorders.

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
  • Analgesic Effects : The compound may also exhibit analgesic properties, which could be beneficial in pain management therapies .
  • Neuropharmacological Interactions : Interaction studies have indicated that this compound could bind to receptors involved in neuropharmacology, although comprehensive studies are necessary to elucidate these interactions fully .

The mechanism of action for this compound involves its binding affinity to specific enzymes or receptors. This binding can alter the activity of these molecular targets, leading to various biological effects depending on the target involved . Understanding these interactions is crucial for developing novel therapeutics aimed at specific pathways associated with neurological disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their CAS numbers and similarity indices:

Compound Name CAS Number Similarity Index
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate937729-06-10.96
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-70.90
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylateNot available0.90
Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate1251005-45-40.91

This table highlights the structural similarities that may influence their respective biological activities and applications in medicinal chemistry .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields . These methods often involve multi-step processes that require careful control over reaction conditions.
  • Biological Evaluation : In vitro assays have demonstrated the potential of this compound as an enzyme inhibitor and receptor modulator . Further research is ongoing to explore its efficacy against specific targets related to inflammatory diseases and neurodegenerative conditions.
  • Pharmacological Studies : Animal models have been employed to assess the therapeutic effects of this compound in pain relief and inflammation reduction . These studies are crucial for determining the clinical applicability of this compound.

Q & A

Q. What are the key synthetic pathways for Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, and how are reaction conditions optimized?

The synthesis typically begins with 2,7-diazaspiro[3.5]nonane derivatives. A substitution reaction introduces a carboxylic acid group, followed by esterification with tert-butanol to form the tert-butyl ester. Critical parameters include temperature control (e.g., 0–25°C for substitution) and solvent selection (e.g., dichloromethane or THF). Industrial methods prioritize high yield (>80%) and purity (>95%) through column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic methods are employed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the spirocyclic structure and tert-butyl group placement. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 240.3 for C₁₂H₂₀N₂O₃). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335). In case of contact, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the spirocyclic core for derivative synthesis?

The diazaspiro core undergoes oxidation (e.g., KMnO₄ to form ketones), reduction (e.g., LiAlH₄ to amines), and substitution (e.g., bromination at the 2-position for cross-coupling). Reaction regioselectivity depends on steric hindrance from the tert-butyl group and solvent polarity. For example, THF favors nucleophilic substitution, while DMF enhances electrophilic reactivity .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved in structure-activity studies?

Contradictions arise from assay variability (e.g., bacterial strain specificity) or off-target effects. Use orthogonal assays:

  • Microplate Alamar Blue assay for bacterial growth inhibition (IC₅₀ values).
  • MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Pair with molecular docking to predict binding affinity to targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer) .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

The tert-butyl ester hydrolyzes in acidic/basic conditions. Stabilization methods include:

  • pH buffering (pH 6–8 with phosphate buffer).
  • Lyophilization to store as a stable powder.
  • Co-solvents (e.g., 10% DMSO) to reduce water activity. Monitor degradation via HPLC (retention time shifts) over 24–72 hours .

Q. How does the hydrochloride salt form enhance bioavailability compared to the free base?

Salt formation increases solubility in polar solvents (e.g., water solubility from <1 mg/mL to ~10 mg/mL) and improves intestinal absorption. Pharmacokinetic studies in rodents show higher Cₘₐₓ (15–20% increase) and AUC (30–40% increase) for the hydrochloride form. Characterize salt stability via DSC (melting point ~200°C) .

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